4-(4-Acetamidophenyl)-1,3-dithiole-2-thione
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Overview
Description
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dithiolethione ring, which is known for its antioxidant properties, and an acetamidophenyl group, which is a common structural motif in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione typically involves the reaction of 4-acetamidophenyl isothiocyanate with a dithiolethione precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 4-acetamidophenyl isothiocyanate, followed by its reaction with a dithiolethione precursor. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The dithiolethione ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form dithiols.
Substitution: The acetamidophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The dithiolethione ring can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Gene Expression: It may modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione can be compared with other similar compounds to highlight its uniqueness:
4-Acetamidophenol (Paracetamol): While both compounds contain an acetamidophenyl group, this compound has a dithiolethione ring, which imparts additional antioxidant properties.
Dithiolethiones: Other dithiolethiones, such as oltipraz, share the dithiolethione ring but lack the acetamidophenyl group, making this compound unique in its combined structural features.
Properties
CAS No. |
13575-06-9 |
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Molecular Formula |
C11H9NOS3 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-[4-(2-sulfanylidene-1,3-dithiol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H9NOS3/c1-7(13)12-9-4-2-8(3-5-9)10-6-15-11(14)16-10/h2-6H,1H3,(H,12,13) |
InChI Key |
IAZQLSJMIXBZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=S)S2 |
Origin of Product |
United States |
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